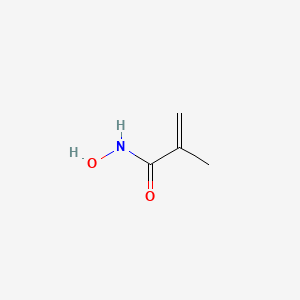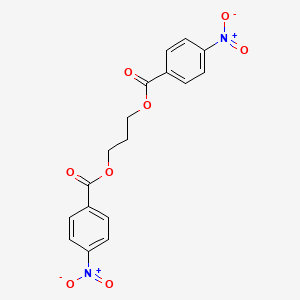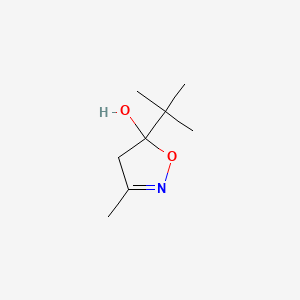
5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the isoxazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydroxylamine with 3-methyl-2-butanone in the presence of an acid catalyst can lead to the formation of the desired isoxazole compound. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds, allowing for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyl)-2-methylisoxazole: Similar structure but lacks the hydroxyl group.
3-Methyl-4,5-dihydroisoxazole: Similar structure but lacks the tert-butyl group.
5-(Tert-butyl)-4,5-dihydroisoxazole: Similar structure but lacks the methyl group.
Uniqueness
5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these groups with the isoxazole ring imparts distinct properties that differentiate it from other similar compounds .
Properties
CAS No. |
53009-15-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-tert-butyl-3-methyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H15NO2/c1-6-5-8(10,11-9-6)7(2,3)4/h10H,5H2,1-4H3 |
InChI Key |
QSEBUVNPCAHKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(C1)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)

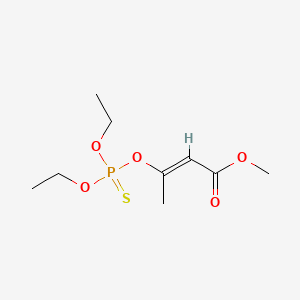
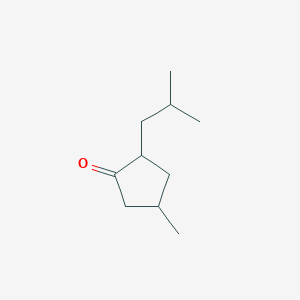
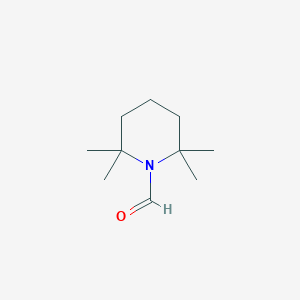

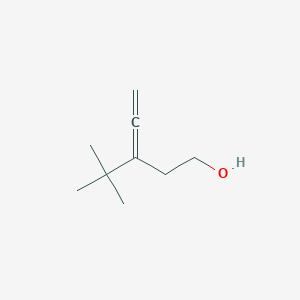
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
